molecular formula C13H13NO3 B2550396 Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel- CAS No. 67487-95-0

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-

Cat. No.: B2550396
CAS No.: 67487-95-0
M. Wt: 231.251
InChI Key: YWDXJHCEEUYKQN-ZANVPECISA-N
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Description

The compound Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel- (hereafter referred to as Compound X) is a spirocyclic indole derivative featuring a cyclopropane ring fused to an indoline scaffold. Its structure includes a carboxylic acid ethyl ester substituent and a stereospecific (1R,2R) configuration. The spirocyclic architecture imparts conformational rigidity, which is advantageous for targeting biological macromolecules .

For example, spiro[indole-2,2'-pyrrole] derivatives are prepared using isocyanide-based methods, yielding crystalline products with well-defined stereochemistry .

Properties

IUPAC Name

ethyl (1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXJHCEEUYKQN-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@]12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid, 1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel- is a synthetic compound with a complex spirocyclic structure. Its unique configuration and functional groups contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H9NO3, characterized by a spirocyclic framework that includes a cyclopropane ring fused to an indole core. The compound's stereochemistry is significant; the (1R,2R) configuration influences its interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
CAS Number2138280-52-9
Melting PointNot specified
SolubilityNot specified

Research indicates that spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives may exhibit various biological activities through different mechanisms:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, cytotoxicity assays conducted on human cancer cell lines (e.g., H460 and MCF-7) demonstrated that some derivatives exhibit significant growth inhibition at concentrations around 25 µM .
  • Neuroprotective Effects : Compounds with similar structural motifs have been reported to interact with sigma receptors, leading to neuroprotective outcomes. This suggests potential applications in treating neurodegenerative diseases .
  • Antiviral Properties : Some derivatives have shown promise as inhibitors of HIV replication, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several spirocyclic compounds against various cancer cell lines. The results indicated that certain derivatives achieved up to 50% growth inhibition in H460 cells at 25 µM concentration .
  • Sigma Receptor Modulation : Research focusing on sigma receptor modulators highlighted the potential of spirocyclic compounds in modulating these receptors for therapeutic benefits in pain management and cancer treatment .
  • Synthetic Pathways and Derivatives : Various synthetic approaches have been developed to create analogs of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid. These pathways often involve cyclopropanation reactions and esterification techniques that enhance biological activity by modifying functional groups or stereochemistry .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their notable biological activities:

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acidIndoline core with pyrrolidine ringExhibits distinct neuroprotective properties
Spiro[indoline-3,4'-oxindole]-2-carboxylic acidOxindole structureKnown for its anticancer activity
Spiro[coumarin-indole]-2-carboxylic acidCoumarin fused with indoleAntimicrobial properties

Scientific Research Applications

Medicinal Chemistry Applications

The biological activity of derivatives of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid has been a focal point in medicinal chemistry. These compounds have shown promise as:

  • Anticancer Agents : Research indicates that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies utilizing related indolinone compounds have demonstrated effectiveness against HepG2 liver cancer cells through mechanisms that may involve apoptosis and cell cycle regulation .
  • Antimicrobial Activity : The structural features of these compounds contribute to their ability to inhibit bacterial growth and combat infections. Preliminary studies suggest that certain derivatives possess significant antimicrobial properties, making them candidates for further exploration in drug development .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in inflammatory pathways. Its unique structure allows it to interact with enzyme active sites effectively, which could lead to the development of new anti-inflammatory drugs .

Organic Synthesis Applications

In organic synthesis, spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives serve as valuable intermediates. Their applications include:

  • Scaffold for Drug Development : The compound's ability to undergo various chemical transformations makes it an excellent scaffold for synthesizing novel therapeutic agents. Researchers have utilized it as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
  • Material Science : The unique electronic properties of spirocyclic compounds are being explored for applications in material science. These compounds may be used in developing new materials with specific optical or electronic characteristics, potentially leading to advancements in electronics and photonics .

Anticancer Activity Case Study

A study conducted on the cytotoxic effects of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives revealed that certain modifications to the indole moiety significantly enhanced their anticancer activity. The MTT assay demonstrated varying levels of cytotoxicity against HepG2 liver cancer cells, highlighting the importance of structural optimization in drug design.

Enzyme Inhibition Case Study

Research involving molecular docking simulations has shown that spirocyclic compounds can effectively bind to cyclooxygenase (COX) enzymes. These interactions suggest potential dual inhibition mechanisms that could be harnessed for developing anti-inflammatory agents targeting both COX-1 and COX-2 pathways .

Comparison with Similar Compounds

Structural Analogues

Spiro[cyclopropane-1,3'-indolin]-2'-ones
  • Core Structure : Shares the spirocyclic indoline-cyclopropane system but lacks the carboxylic acid ethyl ester group present in Compound X.
  • Example : Derivatives such as B1-B7 () replace piperidine with cyclopropane, enhancing metabolic stability.
  • Key Data :
    • Molecular Formula: Typically C₁₄H₁₄N₂O (varies with substituents).
    • Anticancer Activity: IC₅₀ <20 μM against HT-29 (colon), DU-145 (prostate), and MCF-7 (breast) cancer cell lines .
(1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones
  • Structural Difference : Incorporates an indazole substituent instead of the ethyl ester group. The stereochemistry (1R,2S vs. 1R,2R) impacts target binding.
  • Biological Activity :
    • Compound 81c (CFI-400945) : Potent PLK4 inhibitor (IC₅₀ = single-digit nM) with in vivo efficacy against HCT116 colon tumors .
    • Compound 82a : Inhibits Pim-1/2/3 kinases (IC₅₀ = 0.4–1.1 nM) but exhibits moderate cellular potency (IC₅₀ = 1400 nM in KMS-12 BM cells) .
Ethyl 3-Nitro-2′-oxospiro[cyclopentane-1,3′-indoline]-2-carboxylate
  • Structural Variation : Replaces cyclopropane with a cyclopentane ring.
  • Synthesis: Prepared via organocascade reactions using nitropropane and methyleneindolinones .

Physicochemical Properties

Property Compound X (Inferred) Spiro[indole-2,2'-pyrrole] () Spiro[cyclopropane-1,3'-indolin]-2'-one ()
Molecular Formula ~C₁₅H₁₆N₂O₃ C₂₈H₃₁N₃O₅ C₁₄H₁₄N₂O
Molecular Weight ~272–300 g/mol 489.56 g/mol 226.28 g/mol
Melting Point Not reported 138–140°C (yellow solid) Not reported
Crystal System Likely triclinic (P-1) Triclinic (P-1) Not reported
Density ~1.2–1.3 g/cm³ 1.279 g/cm³ Not reported

Spectroscopic Data :

  • IR : Expected C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (oxindole) .
  • NMR : δH ~1.2–1.4 ppm (ethyl CH₃), δC ~170 ppm (ester C=O) .
  • MS : Molecular ion peaks (e.g., m/z = 272 for Compound X) with fragmentation at the spiro junction .
Anticancer Potential
  • Compound X: While direct data are unavailable, structurally related spiro[cyclopropane-indoline] derivatives exhibit: Inhibition of PLK4 (Polo-like kinase 4), a regulator of centriole duplication . Tumor growth suppression in xenograft models (e.g., CFI-400945 reduces HCT116 tumor volume by >50% ).
  • Comparison with Non-Cyclopropane Analogues: Piperidine-containing spiro[indoline-3,4-piperidine]-2-ones () show lower metabolic stability than cyclopropane derivatives due to ring flexibility.
Kinase Inhibition Selectivity
  • PLK4 vs. Pim Kinases :
    • Compound 81c (indazole-spiro[cyclopropane-indoline]) targets PLK4 with >100-fold selectivity over Pim kinases .
    • In contrast, Compound 82a () inhibits Pim-1/2/3 but lacks PLK4 activity, highlighting substituent-dependent target preferences.

Preparation Methods

Reaction Optimization and Scope

  • Solvent Effects : Screening solvents revealed that iPrOH/EtOH (10:1) maximizes both yield (87%) and diastereoselectivity (dr 19:1). Polar protic solvents stabilize the transition state, favoring the (1R,2R) configuration.
  • Substrate Compatibility : The method accommodates diverse indole derivatives, including 2-methyl-, 2-phenyl-, and 2-unsubstituted arenesulfonylindoles. Electron-withdrawing groups on the indole enhance reaction rates by increasing the electrophilicity of the vinylogous imine.
  • Rearomatization Potential : Treatment of the spirocyclopropane product with trifluoroacetic acid (TFA) triggers rearomatization, yielding 2,3-disubstituted indole derivatives—a valuable transformation for downstream functionalization.

Alkylative Dearomatization and Intramolecular N-Imination

A third strategy, reported by Chen et al., combines alkylative dearomatization with intramolecular N-imination to assemble the spirocyclic structure. Starting from tryptophol (7 ) and 2-bromocyclopentanone (8 ), the synthesis proceeds through a sequence of cyclization, oxime formation, and bis-methanesulfonation to generate a key intermediate (11 ). Heating 11 with alcohols in the presence of DIPEA induces simultaneous spirocyclopropane formation and pyrazole ring closure.

Mechanistic Insights

  • Deprotonation and Cyclopropanation : DIPEA deprotonates 11 , enabling expulsion of methanesulfonate and forming a spirocyclopropane via conjugate addition.
  • N-Imination : The intermediate undergoes nucleophilic attack by the alcohol, followed by intramolecular N-imination to yield the 4H-pyrazolo[1,5-a]indole framework.

This method achieves yields of 67–84% across a range of alcohols (e.g., methanol, ethanol, isopropanol), with the ethyl ester derivative predominating in ethanol. The stereochemical outcome is governed by the steric environment of the intermediate, favoring the (1R,2R) configuration.

Comparative Analysis and Mechanistic Considerations

Methodological Advantages

  • Cyclopropanation Approach : Offers direct access to the spiro core but requires multi-step functional group interconversions (nitro reduction, oxidation).
  • Dearomatization Strategy : Streamlines synthesis via a single-pot reaction but depends on sensitive sulfur ylide reagents.
  • Alkylative Dearomatization : Avoids transition metals and provides modularity through alcohol variation, though it necessitates pre-functionalized intermediates.

Stereochemical Control

All three methods achieve moderate to high diastereoselectivity, but enantioselective synthesis remains challenging. Luo et al. attempted asymmetric induction using chiral sulfonium salts, achieving only 64% enantiomeric excess (ee). Future efforts may explore organocatalytic cyclopropanation or kinetic resolution to improve stereochemical outcomes.

Q & A

Q. What are the recommended methodologies for synthesizing (1R,2R)-rel-configured spirocyclopropane-indole derivatives?

A four-step synthesis protocol is commonly employed:

  • Step 1 : Cyclopropanation using tosylhydrazone salts under metal-free conditions to form the spirocyclic core .
  • Step 2 : Stereochemical control via chiral catalysts (e.g., Rh(II) or Cu(I)) to achieve the (1R,2R) configuration .
  • Step 3 : Esterification with ethyl chloroformate to introduce the ethoxycarbonyl group .
  • Step 4 : Purification via column chromatography (e.g., CH2_2Cl2_2:MeOH 30:1) and characterization using 1^1H/13^{13}C NMR, IR, and HRMS . Key yield optimization strategies include temperature control (0°C for cyclopropanation) and solvent selection (THF for HF-mediated deprotection) .

Q. How should researchers resolve discrepancies in elemental analysis data for spirocyclopropane-indole derivatives?

Minor deviations (<0.3%) in C/H/N/O percentages may arise due to hygroscopicity or residual solvents. Mitigation strategies:

  • Pre-drying samples under vacuum (24–48 hours).
  • Cross-validate with combustion analysis and LCMS .
  • Report confidence intervals for experimental vs. calculated values (e.g., C: 62.1% exp. vs. 62.4% calc.) .

Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?

  • X-ray diffraction : Resolves dihedral angles between the indole and cyclopropane rings (e.g., 87.65° in analogous structures) .
  • 1^1H NMR : Identifies deshielded protons adjacent to the cyclopropane ring (δ 2.8–3.2 ppm) and indole NH (δ 10.1–10.5 ppm) .
  • IR : Confirms lactam C=O (1680–1700 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) .

Advanced Research Questions

Q. How can diastereomeric ratios (d.r.) be improved in asymmetric cyclopropanation reactions?

Theoretical studies suggest:

  • Catalyst design : Chiral phosphine ligands (e.g., Binap) enhance enantioselectivity by stabilizing transition states .
  • Solvent effects : Non-polar solvents (e.g., CHCl3_3) reduce side reactions, improving d.r. from 1:1 to >9:1 (e.g., 89% yield for (1R,2R)-isomer vs. 9% for (1R,2S)) .
  • Additives : Lewis acids (e.g., Mg(OTf)2_2) polarize electron-deficient olefins, accelerating [2+1] cycloaddition .

Q. What strategies address contradictions between computational and experimental stereochemical outcomes?

Case study: When DFT-predicted (1R,2S) dominance conflicts with experimental (1R,2R) results:

  • Re-examine transition-state models for overlooked steric interactions.
  • Validate with dynamic NMR to detect atropisomerism or solvent-induced conformational shifts .
  • Use hybrid QM/MM simulations to account for solvation effects .

Q. How can biological activity be systematically evaluated for spirocyclopropane-indole derivatives?

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., non-nucleoside reverse transcriptase) .
  • SAR studies : Introduce substituents at C5' (e.g., bromo, cyano) and correlate with IC50_{50} values (see table below) .
  • Assay conditions : Use cell-free systems (e.g., recombinant HIV-1 RT) to minimize off-target effects .
SubstituentIC50_{50} (μM)Target EnzymeReference
5'-Br0.45HIV-1 RT
5'-CN1.2HIV-1 RT

Q. What advanced techniques ensure enantiomeric purity in large-scale syntheses?

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:IPA (85:15) mobile phase .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize from ethyl acetate/hexane to enrich (1R,2R)-isomer >99% ee .
  • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for configuration validation .

Methodological Best Practices

  • Reproducibility : Document reaction parameters (e.g., HF concentration in deprotection steps) to avoid batch variability .
  • Safety : Handle air-sensitive cyclopropanation reagents under inert atmosphere (N2_2/Ar) .
  • Data reporting : Include crystallographic data (CCDC deposition numbers) and NMR raw files for peer validation .

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